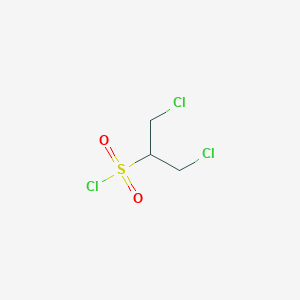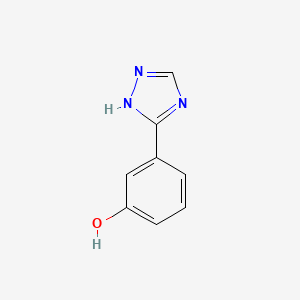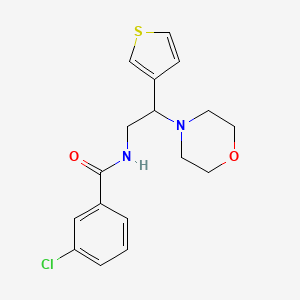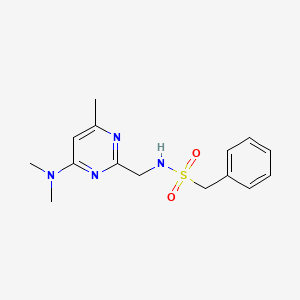
1,3-Dichloropropane-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
1,3-Dichloropropane-2-sulfonyl chloride can be synthesized through various methods. One common synthetic route involves the chlorination of 1,3-propanediol in the presence of thionyl chloride (SOCl₂) under controlled conditions . The reaction typically proceeds as follows:
[ \text{HOCH}_2\text{CH}_2\text{CH}_2\text{OH} + 3 \text{SOCl}_2 \rightarrow \text{ClCH}_2\text{CH}_2\text{CH}_2\text{SO}_2\text{Cl} + 2 \text{SO}_2 + 2 \text{HCl} ]
Industrial production methods often involve similar chlorination reactions but on a larger scale, with careful control of temperature and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
1,3-Dichloropropane-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamides, sulfonates, and sulfonothioates.
Reduction Reactions: The compound can be reduced to form 1,3-dichloropropane-2-sulfonic acid under mild reducing conditions.
Oxidation Reactions: It can be oxidized to form sulfonic acid derivatives under strong oxidizing conditions.
Common reagents used in these reactions include sodium hydroxide (NaOH) for substitution reactions and hydrogen gas (H₂) with a palladium catalyst for reduction reactions . Major products formed from these reactions include sulfonamides, sulfonates, and sulfonothioates .
Scientific Research Applications
1,3-Dichloropropane-2-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-dichloropropane-2-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives, depending on the nucleophile involved . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions .
Comparison with Similar Compounds
1,3-Dichloropropane-2-sulfonyl chloride can be compared with other similar compounds, such as:
1,3-Dichloropropane: This compound lacks the sulfonyl chloride group and is less reactive in nucleophilic substitution reactions.
1,3-Dichloropropene: This compound contains a double bond, making it more reactive in addition reactions but less suitable for forming stable sulfonamide derivatives.
1,2-Dichloropropane: This compound has a different chlorination pattern, leading to different reactivity and applications.
The uniqueness of this compound lies in its dual functionality, combining the reactivity of both dichloropropane and sulfonyl chloride groups, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1,3-dichloropropane-2-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl3O2S/c4-1-3(2-5)9(6,7)8/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLQTOLSPYYWES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)S(=O)(=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfonyl]-2-pyrimidinamine](/img/structure/B2886872.png)
![N-(2,4-dimethoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2886874.png)
![1-Methyl-4-{2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}piperazine](/img/structure/B2886876.png)



![2-[4-(diethylsulfamoyl)benzamido]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B2886882.png)


![2-(4-chlorophenoxy)-2-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}propanamide](/img/structure/B2886885.png)



